5-(pentan-3-yloxy)pyridazin-3(2H)-one
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Overview
Description
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentan-3-yloxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-3-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the pyridazinone core to more reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents such as DMF are typical in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-(Pentan-3-yloxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(pentan-3-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: This compound shares a similar pyridazinone core but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a heterocyclic core and are studied for their biological activities.
Uniqueness
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is unique due to its specific substituent pattern, which can impart distinct chemical and biological properties compared to other pyridazinone derivatives
Properties
CAS No. |
1346697-80-0 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-pentan-3-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
OIEIJWNPAVSECT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC(=O)NN=C1 |
Origin of Product |
United States |
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